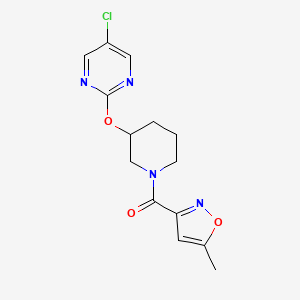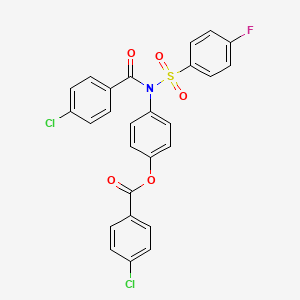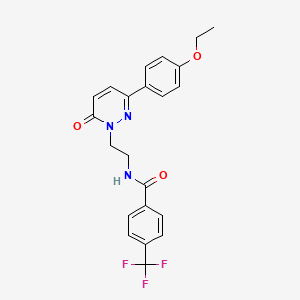
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N3O3 and its molecular weight is 431.415. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
- Application : Synthesis of derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with potential antiproliferative activities.
- Details : These derivatives lost thrombin inhibitory and fibrinogen receptor antagonistic activities but inhibited the proliferation of endothelial and tumor cells in their ester form (Ilić et al., 2011)(Ilić et al., 2011).
Light Activation in Herbicides
- Application : Study of the activation of substituted diphenylether herbicides by light.
- Details : Compounds like oxyfluorfen and RH-8817 require light for activation. Their activation may involve the absorption of light energy by carotenoids (Devlin et al., 1983)(Devlin et al., 1983).
Anti-Influenza Virus Activity
- Application : Synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing significant antiavian influenza virus activity.
- Details : These compounds were found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020)(Hebishy et al., 2020).
Cardiac Electrophysiological Activity
- Application : Synthesis and study of N-substituted imidazolylbenzamides for potential selective class III cardiac electrophysiological activity.
- Details : These compounds exhibited potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a potent class III agent (Morgan et al., 1990)(Morgan et al., 1990).
Blue Emitting Fluorophores
- Application : Synthesis of N-2-Aryl-1,2,3-Triazoles as novel blue emitting fluorophores for potential use in photophysical studies.
- Details : These compounds showed absorption and emission in the blue and green region and were thermally stable up to 300°C (Padalkar et al., 2015)(Padalkar et al., 2015).
Melanoma Cytotoxicity
- Application : Study of benzamide derivatives conjugated with alkylating cytostatics showing melanoma cytotoxicity.
- Details : These derivatives exhibited higher toxicity against melanoma cells than the parent chlorambucil itself (Wolf et al., 2004)(Wolf et al., 2004).
Antibacterial Activity
- Application : Synthesis and study of novel benzamides for antibacterial activity.
- Details : Novel derivatives were synthesized and exhibited antibacterial activities against various bacterial strains (Patil et al., 2015)(Patil et al., 2015).
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-2-31-18-9-5-15(6-10-18)19-11-12-20(29)28(27-19)14-13-26-21(30)16-3-7-17(8-4-16)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQUNGMRVSHIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

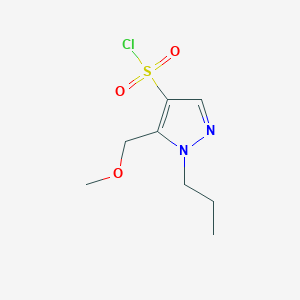
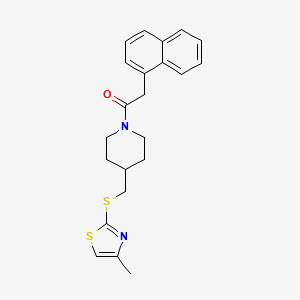
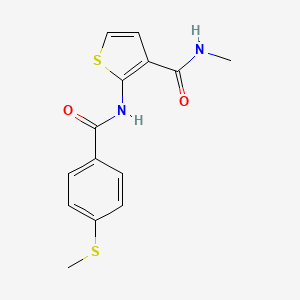
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)
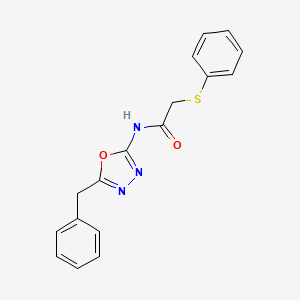
![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2716089.png)
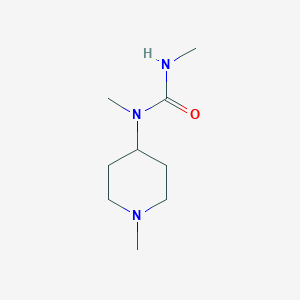

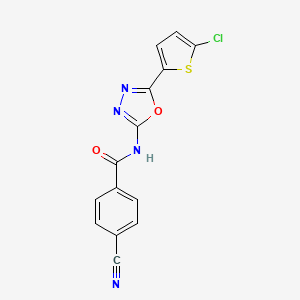
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2716094.png)
